molecular formula C9H8ClN B13504681 2-(3-Chloro-4-methylphenyl)acetonitrile

2-(3-Chloro-4-methylphenyl)acetonitrile

Cat. No.: B13504681
M. Wt: 165.62 g/mol
InChI Key: JVOMTMUTPSGLTA-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)acetonitrile is an organic compound with the molecular formula C9H8ClN. It is a derivative of acetonitrile, where the acetonitrile group is attached to a 3-chloro-4-methylphenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)acetonitrile typically involves the reaction of 3-chloro-4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired acetonitrile derivative .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methylphenyl)acetonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The position of the chloro and methyl groups can affect the compound’s electronic properties and steric hindrance, making it distinct from its isomers .

Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)acetonitrile

InChI

InChI=1S/C9H8ClN/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6H,4H2,1H3

InChI Key

JVOMTMUTPSGLTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC#N)Cl

Origin of Product

United States

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